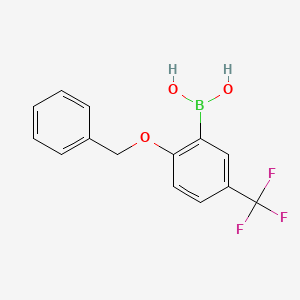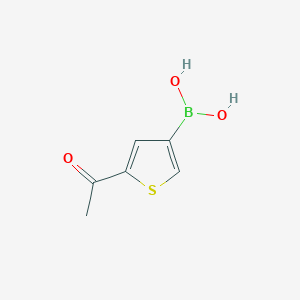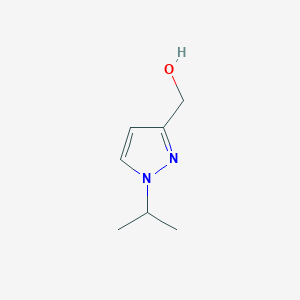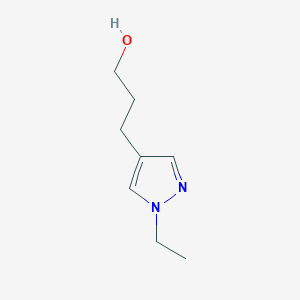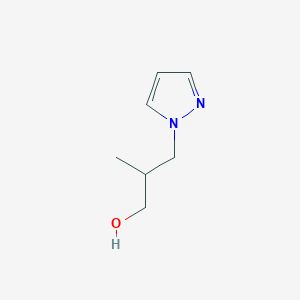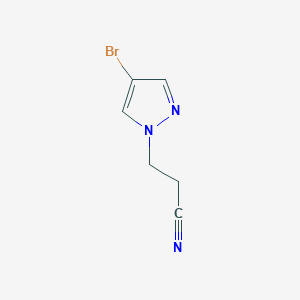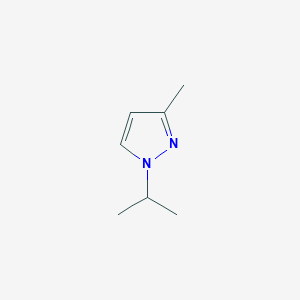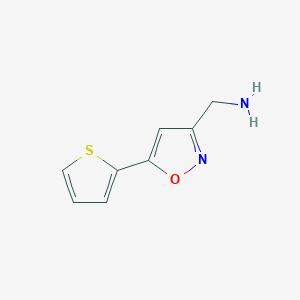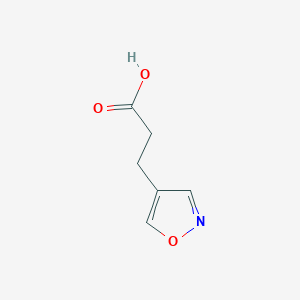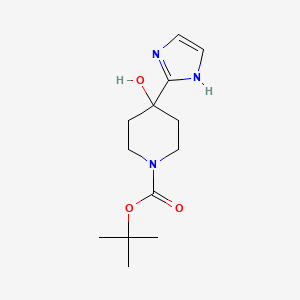
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound used for R&D purposes . It is also known as Bilastine impurity .
Synthesis Analysis
The synthesis of potential impurities of bilastine, a well-tolerated, nonsedating H1 receptor antihistamine, has been described . The synthesis involves the formation of several impurities, including 2-amino-2-methylpropyl 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl)phenyl]-2-methyl propanoate (bilastine open-ring ester) and 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl) ethyl) phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) .Molecular Structure Analysis
The molecular formula of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .Chemical Reactions Analysis
During the manufacturing of bilastine, the formation of 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl)ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) was identified at a level of 0.05–0.15% by HPLC .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 497.1±38.0 °C, and its predicted density is 1.184±0.06 g/cm3 .Applications De Recherche Scientifique
Synthetic Methodologies and Intermediates
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib intermediates, demonstrating its critical role in the preparation of compounds with potential anticancer properties (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt]. Additionally, the chemical has been involved in the development of molecules designed for antibacterial and anthelmintic activities, indicating its versatility in drug development (Sanjeevarayappa et al., 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].
Chemical Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies, aiming to explore its properties and potential applications further. Research has shown its use in creating novel compounds through diverse synthetic routes, with detailed characterization including spectral and X-ray diffraction studies to confirm its structure (Didierjean et al., 2004)[https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt]. Such studies underscore the compound's significance in the field of organic chemistry and materials science.
Biological Activity and Application
Though direct applications in biological systems or therapeutic uses for tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate itself were not found, derivatives and related compounds have been evaluated for various biological activities. The research has mainly focused on the synthesis and potential application of related compounds, indicating the broader relevance of this compound in synthesizing biologically active molecules (Emandi et al., 2018)[https://consensus.app/papers/fluorescent-imidazolebased-chemosensors-detection-emandi/66f1980f2d6d52c594a04cd381a0bac5/?utm_source=chatgpt].
Structural Studies and Derivatives
Further structural analyses, including X-ray diffraction studies, have provided detailed insights into the molecular configuration of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. These studies are crucial for understanding the compound's interaction potential and stability, which are essential for its application in more complex chemical syntheses and potential pharmaceutical applications (Dhanalakshmi et al., 2018)[https://consensus.app/papers/structure-hirshfeld-surface-analysis-dhanalakshmi/a5732dbab74a50a2bffc4ed7318a39b2/?utm_source=chatgpt].
Safety And Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
Imidazole, a component of this compound, has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, compounds containing imidazole moiety may have potential for future drug development .
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUXQAPBSMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1344652.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

